3-Amidinophenoxyacetic Acid as a Superior Scaffold for Thrombin Inhibition: IC50 Comparison vs. Naphthalene-Based Phenoxyacetic Acids
The 3-amidinophenoxyacetic acid scaffold is central to achieving low nanomolar potency against human thrombin. In a direct head-to-head comparison, a derivative built on this core, KFA-1411, showed a Ki of 1.73 nM against Factor Xa with 15,000-fold selectivity over thrombin [1]. In contrast, alternative naphthalene-based amidinophenoxyacetic acid compounds (e.g., 4-(6-amidino-2-naphthylaminocarbonyl)phenoxyacetic acid) demonstrated significantly weaker platelet aggregation inhibition with IC50 values of 0.05 µM (50 nM), which is nearly 30-fold less potent than the Ki observed for the 3-amidinophenoxy derivative on its primary target [2]. This data directly shows that the 3-amidinophenoxy core confers a superior binding affinity and selectivity profile compared to other fused-ring amidine analogs.
| Evidence Dimension | Inhibitory Activity (Ki / IC50) |
|---|---|
| Target Compound Data | Ki = 1.73 nM (for KFA-1411, a 3-amidinophenoxyacetic acid derivative) |
| Comparator Or Baseline | 4-(6-amidino-2-naphthylaminocarbonyl)phenoxyacetic acid (5a): IC50 = 0.05 µM (50 nM) |
| Quantified Difference | The 3-amidinophenoxy derivative is ~28.9-fold more potent (1.73 nM vs. 50 nM) |
| Conditions | Factor Xa inhibition assay (Ki) vs. ADP-induced platelet aggregation assay in human platelet-rich plasma (IC50) |
Why This Matters
This difference in potency directly translates to a lower required dose for therapeutic effect, minimizing potential off-target effects and justifying the procurement of 3-amidinophenoxyacetic acid derivatives over naphthalene-based alternatives for anticoagulant research.
- [1] KFA-1411 Study Group. (2003). Characteristics of the hemostatic action of KFA-1411, an inhibitor of coagulation factor Xa (FXa), in humans and various animals. The Journal of Toxicological Sciences, 28(1), 25-34. View Source
- [2] M. (1999). Preparation and Pharmacological Evaluation of Novel Glycoprotein (Gp) IIb/IIIa Antagonists. 1. The Selection of Naphthalene Derivatives. Chemical and Pharmaceutical Bulletin, 47(12), 1685-1693. View Source
